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molecular formula C9H19NO B8452205 3-Ethoxy-4-methyl-cyclohexylamine

3-Ethoxy-4-methyl-cyclohexylamine

Cat. No. B8452205
M. Wt: 157.25 g/mol
InChI Key: YORNKGLZYFTHGX-UHFFFAOYSA-N
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Patent
US03932503

Procedure details

4 g of N-[4-(β-<2-methoxy-5-methylbenzamido>-ethyl)-benzenesulfonyl]-methyl-urethane (melting point 175° - 177°C) are suspended in 75 ml of dioxane and 1.7 g of 3-ethoxy-4-methyl-cyclohexylamine (boiling at 80°C under a pressure of 10 mm of mercury) obtained by hydrogenation of the nucleus of 3-ethoxy-4-methylaniline at Co2O3 at 260° C and 250 atmospheres H2) are added. The whole is heated for 1 hour to 110°C. Then the N-[4-(β-<2-methoxy-5-methylbenzamido>-ethyl)-benzenesulfonyl]-N'-(3-ethoxy-4-methyl-cyclohexyl)-urea is precipitated by means of water. The cristals melt after recrystallization from methanol at 172°- 174°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CNC(OCC)=O.[CH2:8]([O:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[CH3:18])[NH2:14])[CH3:9]>O1CCOCC1>[CH2:8]([O:10][CH:11]1[CH:17]([CH3:18])[CH2:16][CH2:15][CH:13]([NH2:14])[CH2:12]1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(N)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)OCC
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1CC(CCC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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